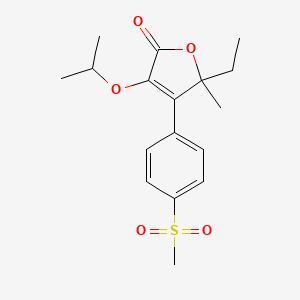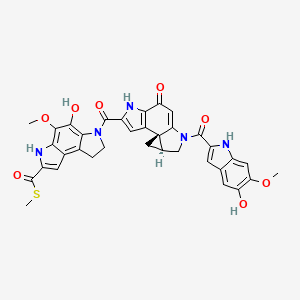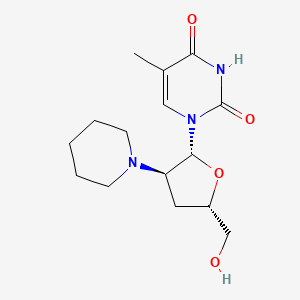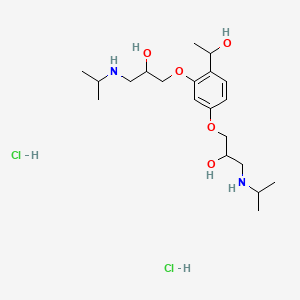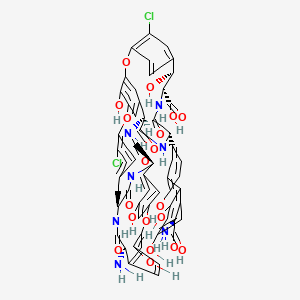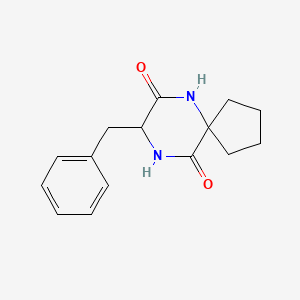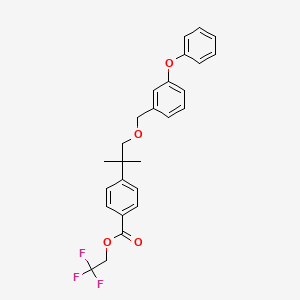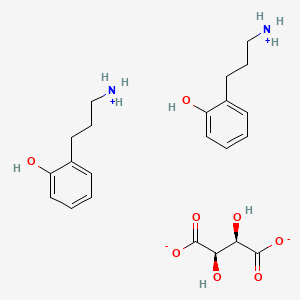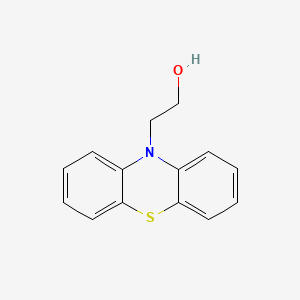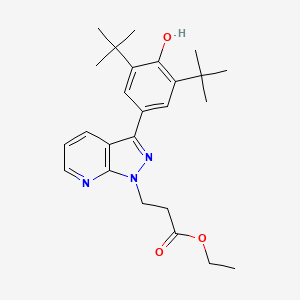
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo-pyridine core, which is often associated with biological activity, and a phenolic group that can contribute to its antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo-pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the phenolic group: The phenolic group can be introduced via electrophilic aromatic substitution, using tert-butyl hydroquinone as a starting material.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazolo-pyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenolic or pyrazolo-pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrazolo-pyridine core.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and biological activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can scavenge free radicals, contributing to its antioxidant activity. The pyrazolo-pyridine core may interact with specific proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-carboxylate: Similar structure but with a carboxylate group instead of a propionate group.
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetate: Similar structure but with an acetate group.
Uniqueness
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity
特性
CAS番号 |
114335-22-7 |
|---|---|
分子式 |
C25H33N3O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
ethyl 3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]propanoate |
InChI |
InChI=1S/C25H33N3O3/c1-8-31-20(29)11-13-28-23-17(10-9-12-26-23)21(27-28)16-14-18(24(2,3)4)22(30)19(15-16)25(5,6)7/h9-10,12,14-15,30H,8,11,13H2,1-7H3 |
InChIキー |
RMIBTLFWYXVPCE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


